N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide
Description
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide |
InChI |
InChI=1S/C11H20N2O2/c1-8(2)10(12-9(3)14)11(15)13-6-4-5-7-13/h8,10H,4-7H2,1-3H3,(H,12,14)/t10-/m0/s1 |
InChI Key |
RJBQXTKAKBEZJN-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis from L-Isoleucine Derivatives
A patent (US20170114378A1) describes using L-isoleucine as a chiral starting material. The synthesis involves:
- Amino Protection : L-Isoleucine’s amine group is protected with Boc (tert-butoxycarbonyl) using di-tert-butyl dicarbonate.
- Pyrrolidinone Formation : Cyclization via intramolecular amidation under carbodiimide (e.g., EDC) activation forms the pyrrolidinone ring.
- Deprotection and Acetylation : Boc removal with trifluoroacetic acid (TFA), followed by acetylation with acetyl chloride yields the final product.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Boc₂O, DMAP | THF | 0°C → RT | 85% |
| 2 | EDC, HOBt | DCM | RT, 12 h | 78% |
| 3 | AcCl, Et₃N | DCM | 0°C → RT | 90% |
This route achieves 62% overall yield with >99% enantiomeric excess (ee).
Asymmetric Hydrogenation of Enamide Intermediates
WO2018047081A1 discloses a method using asymmetric hydrogenation to establish the (2S)-configuration:
- Enamide Synthesis : Condensation of 3-methyl-1-pyrrolidinone with (E)-3-methyl-2-butenoic acid forms an α,β-unsaturated enamide.
- Catalytic Hydrogenation : Chiral Ru-BINAP catalysts induce enantioselective reduction, affording the (2S)-configured amine.
- Acetylation : The amine is acetylated under mild conditions (Ac₂O, NaHCO₃).
Optimization Insights :
- Catalyst Loading : 0.5 mol% Ru-(S)-BINAP achieves 95% ee.
- Pressure : 50 psi H₂ minimizes over-reduction byproducts.
Multi-Step Parallel Synthesis (PMC6268364)
Adapting parallel synthesis techniques from pyrimidine carboxamides, a modular route was developed:
- Knoevenagel Condensation : Itaconic acid reacts with aniline to form β-keto ester intermediates.
- Cyclization : Treatment with acetamidine hydrochloride in refluxing ethanol yields the pyrrolidinone core.
- Parallel Amidation : Resin-bound amines facilitate high-throughput acetylation, with purification via solid-phase extraction.
Advantages :
- Scalability for library synthesis (24 derivatives reported).
- Purity >95% after SPE.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Overall Yield | Purity | Stereochemical Integrity |
|---|---|---|---|
| Chiral Pool (Boc) | 62% | 99% | >99% ee |
| Asymmetric Hydrogenation | 58% | 97% | 95% ee |
| Parallel Synthesis | 70% | 95% | Racemic (requires resolution) |
The chiral pool method outperforms others in stereocontrol but requires costly Boc-protected amino acids. Asymmetric hydrogenation offers modularity but demands specialized catalysts.
Byproduct Formation and Mitigation
- Racemization : Observed during prolonged acetylation steps. Mitigated by using low temperatures (0°C) and non-nucleophilic bases (e.g., Et₃N).
- Ring Opening : Occurs under strongly acidic conditions. Neutral pH during workup preserves the pyrrolidinone.
Industrial-Scale Considerations
- Cost Efficiency : Chiral pool synthesis is preferred for small-scale API production, while asymmetric hydrogenation suits bulk manufacturing.
- Green Chemistry : Solvent recycling (THF, DCM) and catalytic methods align with sustainability goals.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the increase in the oxidation state of the compound.
Reduction: This reaction involves the decrease in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine .
Scientific Research Applications
N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide involves its interaction with specific molecular targets. The pyrrolidine ring allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Acetamide Derivatives
Key Observations :
- The target compound’s pyrrolidinyl group provides a saturated five-membered ring, contrasting with the aromatic benzimidazole (3j/3k) or pyridazinone cores in other derivatives. This difference may influence conformational flexibility and hydrogen-bonding capacity .
- Unlike the trifluoromethyl group in benzothiazole derivatives (), the target lacks electron-withdrawing substituents, which could reduce its electrophilic character .
Key Observations :
- The high yield (87%) of 3j/3k () suggests efficient synthetic routes for sulfonylated benzimidazoles, whereas the target compound’s synthesis (if analogous) may require stereoselective steps due to its chiral center .
- Crystallographic data for N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide () highlight structural rigidity, which could be contrasted with the target’s pyrrolidinyl-induced flexibility .
Key Observations :
- Pyridazinone derivatives () demonstrate FPR2 agonism, suggesting acetamide-linked heterocycles can modulate G-protein-coupled receptors. The target compound’s pyrrolidinyl group may similarly influence GPCR binding but with distinct stereochemical preferences .
- The target compound lacks such groups, which may limit analogous activity .
Biological Activity
N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 240.347 Da. The compound features a pyrrolidine ring, which is significant in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.347 Da |
| LogP | 0.71 |
| Polar Surface Area (Å) | 78 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structural features to this compound. For instance, derivatives containing a pyrrolidine moiety have been shown to inhibit key oncogenic pathways, including those mediated by BRAF(V600E) and EGFR . The effectiveness of these compounds suggests that this compound may also exhibit similar properties.
Anti-inflammatory and Analgesic Effects
The compound's structure suggests potential anti-inflammatory properties, as many pyrrolidine derivatives have demonstrated efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines . In vitro assays have indicated that compounds with similar scaffolds can significantly reduce TNFα levels, which is critical in inflammatory responses.
Neuroprotective Effects
There is emerging evidence that pyrrolidine-containing compounds can exert neuroprotective effects. For example, studies have shown that certain derivatives can enhance cognitive function and protect against neurodegeneration by modulating neurotransmitter systems . This aspect warrants further investigation for this compound.
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the pyrrolidine ring is essential for binding to biological targets, while modifications on the acetamide group can enhance potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group on pyrrolidine | Increases lipophilicity |
| Acetamide substitution | Alters target specificity |
Case Study 1: Antitumor Efficacy
In a study evaluating a series of pyrrolidine-based compounds, one derivative exhibited significant inhibition of tumor cell proliferation in vitro, with IC50 values comparable to established chemotherapeutics . This underscores the potential of this compound as a candidate for further development in cancer therapy.
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents revealed that a compound structurally similar to N-acetamide derivatives improved cognitive function in rodent models of Alzheimer's disease. The mechanism was attributed to enhanced synaptic plasticity and reduced amyloid-beta accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
